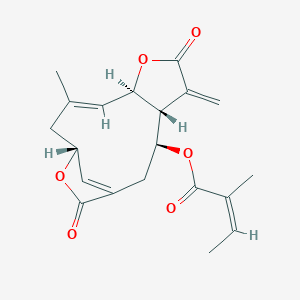
Isoscabertopin
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Isoscabertopin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Safety and Hazards
Direcciones Futuras
While Isoscabertopin has been reported to have anti-tumor activities , more research is needed to fully understand its potential therapeutic applications and mechanism of action.
Relevant Papers There are several papers that discuss this compound and its properties . These papers provide more detailed information about the compound and its potential applications.
Mecanismo De Acción
Isoscabertopin, also known as Scabertopin, is a sesquiterpene lactone isolated from Elephantopus scaber L . It has been identified for its anti-tumor activities . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of the environment on its action.
Target of Action
The primary targets of this compound are still under investigation. It is known that the compound exhibits anti-tumor activities .
Mode of Action
It is known to exhibit anti-tumor activities , but the specific interactions with its targets and the resulting changes are still being researched.
Biochemical Pathways
It is known that the compound can induce necroptosis in bladder cancer cells by promoting the production of mitochondrial reactive oxygen species .
Pharmacokinetics
The impact of these properties on the bioavailability of the compound is still under investigation .
Result of Action
This compound has been found to exhibit anti-tumor activities . In vitro studies have shown that it can induce necroptosis in bladder cancer cells .
Action Environment
It is known that the compound is stable under room temperature conditions .
Análisis Bioquímico
Biochemical Properties
Isoscabertopin interacts with various enzymes, proteins, and other biomolecules. It is part of the sesquiterpene lactones, a group of compounds known for their potent anticancer properties .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In vitro studies have demonstrated its antitumor effect on SMMC-7721, HeLa, and Caco cell lines . It induces morphological changes and DNA fragmentation, evidencing apoptosis
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isoscabertopin is typically isolated from the whole plant of Elephantopus scaber L. through a series of extraction and purification processes. The plant material is first dried and powdered, followed by extraction using organic solvents such as methanol or ethanol . The crude extract is then subjected to chromatographic techniques, including high-performance liquid chromatography (HPLC), to isolate and purify this compound .
Industrial Production Methods: While the primary method of obtaining this compound is through natural extraction, there is ongoing research into synthetic methods to produce this compound on an industrial scale. These methods involve the use of precursor molecules and catalysts under controlled conditions to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Isoscabertopin undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .
Comparación Con Compuestos Similares
- Scabertopin
- Deoxyelephantopin
- Isodeoxyelephantopin
Propiedades
IUPAC Name |
[(3S,4R,8R,9E,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-5-11(3)18(21)25-16-9-13-8-14(24-20(13)23)6-10(2)7-15-17(16)12(4)19(22)26-15/h5,7-8,14-17H,4,6,9H2,1-3H3/b10-7+,11-5-/t14-,15-,16+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPHYXGWMIZVMP-GAFRNKKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2=CC(CC(=CC3C1C(=C)C(=O)O3)C)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1CC2=C[C@@H](C/C(=C/[C@@H]3[C@@H]1C(=C)C(=O)O3)/C)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


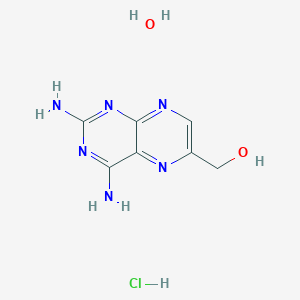
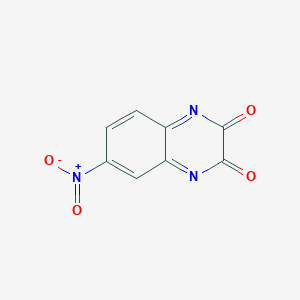
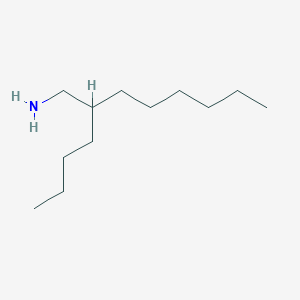
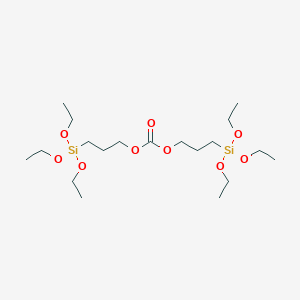
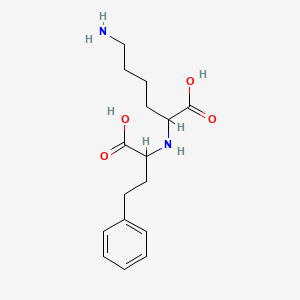

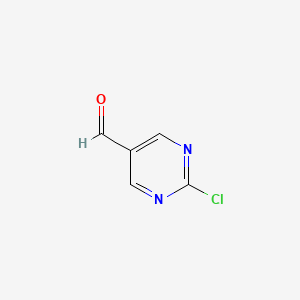
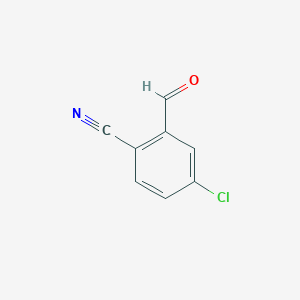

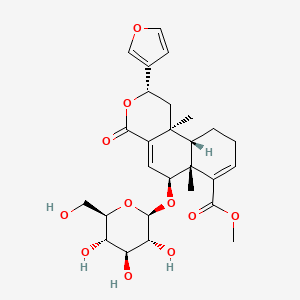
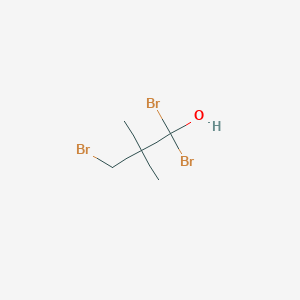
![(2R)-2-[4-cyano-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]propanoic acid](/img/structure/B1632413.png)

![5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1632416.png)
